Terephthalaldehyde
Overview
Description
Terephthalaldehyde is an organic compound that is primarily used as a precursor in the synthesis of various polymers and metal-organic frameworks (MOFs). It is characterized by the presence of two formyl groups attached to a benzene ring, which makes it a useful building block in organic synthesis due to its reactivity with various nucleophiles and its ability to form strong covalent bonds .
Synthesis Analysis
The synthesis of terephthalaldehyde-based compounds can be achieved through various methods. For instance, terephthalaldehyde has been used in the hydrothermal synthesis of gallium terephthalate MIL-53(Ga), a MOF-type compound, in the presence of terephthalic acid under mild conditions . Additionally, terephthalaldehyde can be polymerized with ethylmagnesium bromide and aluminum alkoxides as catalysts to obtain polyesters through the Tishchenko reaction .
Molecular Structure Analysis
The molecular structure of terephthalaldehyde derivatives has been extensively studied. For example, the crystalline structure of polyimines derived from terephthalaldehyde and aliphatic diamines has been investigated using X-ray diffraction, revealing that the mesogenic units in the crystalline phase can adopt both "cis" and "trans" conformations . Similarly, the molecular geometry and vibrational frequencies of Bis(melaminium) terephthalate dihydrate, another derivative, have been calculated using density functional theory (DFT) methods .
Chemical Reactions Analysis
Terephthalaldehyde undergoes various chemical reactions due to its reactive formyl groups. It has been found to exhibit strong covalent hydration in aqueous solution, with one of the formyl groups present as a geminal diol . In the context of MOFs, terephthalaldehyde-based frameworks have been used as catalysts for reactions such as cross-aldol condensation, demonstrating the potential of these materials in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of terephthalaldehyde and its derivatives are influenced by their molecular structure. The compound's ability to form strong hydrogen bond interactions is evident in the hydration behavior observed in spectrophotometric and electroanalytical studies . The n→π* absorption and phosphorescence of terephthalaldehyde have also been studied, indicating that the compound's spectral properties are affected by its molecular vibrations and electronic states . Furthermore, the synthesis of coordination polymers with terephthalate highlights the role of intermolecular interactions in determining the magnetic properties of these materials .
Scientific Research Applications
Solvent Influence on Rotational Isomerism
Research by Konopacka et al. (2006) explored the impact of different solvents on the rotational isomerism of terephthalaldehyde. Their study combined experimental methods like dipole moment measurements and infrared spectroscopy with theoretical calculations. This investigation provided insights into the conformational analysis and relative stabilities of terephthalaldehyde isomers, enhancing our understanding of its behavior in different solvent environments (Aleksandra Konopacka et al., 2006).
Cross-Linking in Gelatin Membrane
Biscarat et al. (2015) proposed terephthalaldehyde as a non-toxic and non-volatile agent for cross-linking in gelatin membranes. Their study determined optimal cross-linking parameters and demonstrated how terephthalaldehyde enhances the hydrophobic character of the gelatin matrix, significantly increasing its water resistance (J. Biscarat et al., 2015).
Crystal Structure Analysis
The crystal structure of terephthalaldehyde has been elucidated by Britton (1998), revealing its monoclinic crystals formation and providing detailed insights into its molecular geometry. This understanding is crucial for applications in material science and chemistry (D. Britton, 1998).
Covalent Hydration Studies
Baymak et al. (2005) conducted spectrophotometric and electroanalytical studies on terephthalaldehyde, focusing on its covalent hydration properties. Their findings contribute to the broader understanding of the chemical behavior of terephthalaldehyde in aqueous solutions (M. S. Baymak et al., 2005).
Polymorphs and Structural Transformations
Teng and Wang (2008) discovered a new orthorhombic polymorph of terephthalaldehyde. Their research into the crystal structure and transformations provides valuable information for the development of new materials and understanding polymorphism in organic compounds (L. Teng & Zhiguo Wang, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
terephthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-5-7-1-2-8(6-10)4-3-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCOHFSKRZZVRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27456-81-1 | |
Record name | 1,4-Benzenedicarboxaldehyde, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27456-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6060769 | |
Record name | 1,4-Benzenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060769 | |
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Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream crystalline powder; [Alfa Aesar MSDS] | |
Record name | Terephthalaldehyde | |
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Boiling Point |
246 °C | |
Record name | Terephthaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
76 °C (169 °F) - closed cup | |
Record name | Terephthaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 200 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol; soluble in ethyl ether, chloroform, alkalies | |
Record name | Terephthaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Terephthalaldehyde | |
Color/Form |
Needles from water | |
CAS RN |
623-27-8 | |
Record name | 1,4-Benzenedicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Terephthaldehyde | |
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Record name | TEREPHTHALALDEHYDE | |
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Record name | 1,4-Benzenedicarboxaldehyde | |
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Record name | 1,4-Benzenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060769 | |
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Record name | Terephthalaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.805 | |
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Record name | TEREPHTHALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2Y6E4N2TS | |
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Record name | Terephthaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
117 °C | |
Record name | Terephthaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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